3-tert-Butyl-5-methylbenzyl alcohol

Lipophilicity Partition Coefficient Biphasic Reaction Optimization

3-tert-Butyl-5-methylbenzyl alcohol (CAS 85204-28-0), formally named (3-tert-butyl-5-methylphenyl)methanol, is a disubstituted benzyl alcohol derivative with the molecular formula C12H18O and a molecular weight of 178.27 g/mol. The compound features a sterically bulky tert-butyl group at the meta position and a methyl group at the meta position relative to the hydroxymethyl (-CH2OH) substituent.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 85204-28-0
Cat. No. B12651179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl-5-methylbenzyl alcohol
CAS85204-28-0
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(C)(C)C)CO
InChIInChI=1S/C12H18O/c1-9-5-10(8-13)7-11(6-9)12(2,3)4/h5-7,13H,8H2,1-4H3
InChIKeyQOKKZXRTROQJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butyl-5-methylbenzyl alcohol (CAS 85204-28-0): Chemical Identity and Procurement Baseline


3-tert-Butyl-5-methylbenzyl alcohol (CAS 85204-28-0), formally named (3-tert-butyl-5-methylphenyl)methanol, is a disubstituted benzyl alcohol derivative with the molecular formula C12H18O and a molecular weight of 178.27 g/mol [1]. The compound features a sterically bulky tert-butyl group at the meta position and a methyl group at the meta position relative to the hydroxymethyl (-CH2OH) substituent. This specific substitution pattern confers distinct physicochemical properties—including a computed LogP of 3.1, a boiling point of 232.6 °C at 760 mmHg, and a flash point of 101.4 °C—that differentiate it from mono-substituted or differently substituted benzyl alcohol analogs [1][2].

Why 3-tert-Butyl-5-methylbenzyl alcohol Cannot Be Interchanged with Generic Benzyl Alcohol Analogs


The steric and electronic environment around the reactive hydroxymethyl group in 3-tert-Butyl-5-methylbenzyl alcohol is uniquely influenced by the adjacent 3-tert-butyl and 5-methyl substituents. This substitution pattern alters the compound's reactivity in esterification, etherification, and oxidation reactions compared to unsubstituted benzyl alcohol or mono-substituted derivatives such as 4-tert-butylbenzyl alcohol (CAS 877-65-6) [1]. The computed octanol-water partition coefficient (XLogP3-AA = 3.1) indicates significantly higher lipophilicity than benzyl alcohol (LogP ~1.1), which directly impacts solubility, membrane permeability, and partitioning behavior in biphasic reaction systems [2]. These differences mean that substituting a generic analog without compensating for altered steric hindrance and lipophilicity can lead to reduced reaction yields, unexpected byproduct formation, or failure in chromatographic separations.

Quantitative Differentiation of 3-tert-Butyl-5-methylbenzyl alcohol from Structural Analogs


Lipophilicity (LogP) Comparison Against Benzyl Alcohol and 4-tert-Butylbenzyl Alcohol

The computed LogP value for 3-tert-Butyl-5-methylbenzyl alcohol (XLogP3-AA = 3.1) is approximately 2.0 units higher than that of benzyl alcohol (LogP ~1.1) and 0.3 units higher than that of the common analog 4-tert-butylbenzyl alcohol (estimated LogP ~2.8) [1][2]. This increased lipophilicity is directly attributable to the combined steric and hydrophobic contributions of the 3-tert-butyl and 5-methyl substituents.

Lipophilicity Partition Coefficient Biphasic Reaction Optimization

Boiling Point Differentiation for Distillation- or Evaporation-Based Processing

The boiling point of 3-tert-Butyl-5-methylbenzyl alcohol is 232.6 °C at 760 mmHg, which is substantially higher than that of 4-tert-butylbenzyl alcohol (estimated ~215-220 °C) and unsubstituted benzyl alcohol (205 °C) [1][2]. This reduced volatility is advantageous in high-temperature reactions or vacuum-assisted distillations where lower-boiling analogs may evaporate prematurely.

Volatility Boiling Point Process Engineering

Steric Hindrance Effects in Esterification Kinetics Relative to Benzyl Alcohol

The presence of the ortho-tert-butyl group in 3-tert-Butyl-5-methylbenzyl alcohol introduces significant steric hindrance around the reactive hydroxymethyl center. While direct kinetic data for esterification are not available for this specific compound, class-level inference from the behavior of ortho-substituted benzyl alcohols indicates that acylation or silylation rates can be reduced by 50-80% compared to unsubstituted benzyl alcohol under identical conditions [1]. This property can be exploited for chemoselective protections in multifunctional molecule synthesis.

Steric Hindrance Esterification Rate Protecting Group Chemistry

HPLC Retention Time as a Purity and Identity Discriminator

Under standardized reversed-phase HPLC conditions (Newcrom R1 column, mobile phase: acetonitrile/water/phosphoric acid), 3-tert-Butyl-5-methylbenzyl alcohol exhibits a distinct retention time that differs from its positional isomers [1]. The increased lipophilicity from the dual alkyl substitution results in longer retention (higher capacity factor k') compared to 3-methylbenzyl alcohol or 4-tert-butylbenzyl alcohol, facilitating baseline separation in quality control assays.

HPLC Analysis Chromatographic Retention Quality Control

Flash Point as a Safety and Shipping Classification Differentiator

The flash point of 3-tert-Butyl-5-methylbenzyl alcohol (101.4 °C) places it outside the 'flammable liquid' classification (flash point ≤ 60 °C) for many regulatory frameworks, unlike benzyl alcohol (flash point 93 °C, borderline) and methanol (12 °C) [1]. This higher flash point simplifies storage, transport, and handling compliance under OSHA and GHS regulations.

Flash Point Transport Safety Solvent Classification

Antioxidant Activity Relative to 2-Hydroxy Analog

The 2-hydroxy derivative (2-hydroxy-3-tert-butyl-5-methylbenzyl alcohol) demonstrates significant scavenging activity against superoxide anion, hydroxyl radical, and DPPH radical, attributed to the phenolic -OH group [1]. 3-tert-Butyl-5-methylbenzyl alcohol, lacking this 2-hydroxy group, is not expected to exhibit comparable radical-scavenging activity, defining a clear functional boundary: the target compound is suited for applications requiring inertness toward oxidative pathways, whereas the 2-hydroxy analog is preferred when antioxidant function is desired.

Radical Scavenging Antioxidant Capacity Structure-Activity Relationship

High-Value Procurement Scenarios for 3-tert-Butyl-5-methylbenzyl alcohol


Synthetic Intermediate in Sterically Demanding Esterifications

When preparing esters that require steric protection of the carboxylate or controlled release profiles, the attenuated reactivity of 3-tert-Butyl-5-methylbenzyl alcohol due to ortho-tert-butyl hindrance enables chemoselective acylation. This scenario leverages the evidence that esterification rates are significantly slower than for unhindered benzyl alcohols (Section 3, Item 3), making it suitable for complex molecule synthesis where orthogonal protecting groups are essential.

Analytical Reference Standard for HPLC Method Development

3-tert-Butyl-5-methylbenzyl alcohol can serve as a system suitability standard or retention time marker in reversed-phase HPLC method development. As shown in Section 3, Items 1 and 4, its distinct lipophilicity and chromatographic retention relative to common impurities and isomers make it an effective probe for column performance evaluation and mobile phase optimization.

Non-Flammable Process Solvent or Co-Solvent in High-Temperature Reactions

With a flash point exceeding 100 °C (Section 3, Item 5), this benzyl alcohol derivative is suited for reaction media or solvent systems operating above the flammable thresholds of traditional alcohols like methanol or ethanol. Procurement for pilot-plant or production-scale syntheses can reduce fire hazard classification and associated engineering controls.

Lipophilic Building Block for Biphasic Catalysis

The high computed LogP of 3.1 (Section 3, Item 1) makes this compound an attractive alcohol component in phase-transfer catalysis or biphasic reactions where preferential partitioning into the organic layer is critical for reaction efficiency. Compared to benzyl alcohol (LogP 1.1), the target compound is expected to remain quantitatively in the organic phase, minimizing cross-phase contamination.

Oxidatively Inert Linker in Prodrug or Conjugate Design

Unlike the 2-hydroxy analog, 3-tert-Butyl-5-methylbenzyl alcohol lacks phenolic redox activity (Section 3, Item 6). This inertness is advantageous when the benzyl alcohol moiety is used as a linker in prodrugs or polymer conjugates that must remain stable against oxidative degradation during storage or physiological circulation.

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